Scutellarein

Catalog No.
S542857
CAS No.
529-53-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarein

CAS Number

529-53-3

Product Name

Scutellarein

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H

InChI Key

JVXZRQGOGOXCEC-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=C(O)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

4',5,6,7-tetrahydroxy-flavanone, 6-hydroxy-apigenin, 6-hydroxyapigenin, scutellarein

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O

Description

The exact mass of the compound Scutellarein is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Scutellarein, chemically designated as 5,6,7,4'-tetrahydroxyflavone, is primarily found in the plant Scutellaria lateriflora and other species within the Scutellaria genus. It is a metabolite derived from scutellarin through hydrolysis. The molecular formula of scutellarein is C₁₅H₁₀O₆, and it features multiple hydroxyl groups at positions 4', 5, 6, and 7 on the flavone backbone .

  • Antioxidant Activity: The multiple hydroxyl groups in scutellarein scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: Scutellarein may inhibit enzymes involved in the inflammatory response.
  • Anticancer Activity: Scutellarein might induce cell death in cancer cells through various mechanisms, including generation of reactive oxygen species (ROS) and DNA damage [].

  • Friedel-Crafts Acylation: Reaction of 3,4,5-trimethoxyphenol with acetic acid to form an acylated product.
  • Claisen-Schmidt Condensation: A base-catalyzed reaction that forms a chalcone derivative.
  • Cyclization: The chalcone undergoes cyclization to yield the flavone structure.
  • Demethylation: Final conversion of the intermediate to scutellarein using hydrobromic acid in acetic acid .

Scutellarein exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects: Scutellarein reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity: Studies indicate that scutellarein can inhibit the replication of coronaviruses, including severe acute respiratory syndrome coronavirus .
  • Antidiabetic Effects: It inhibits intestinal α-glucosidase activity, suggesting potential use in managing diabetes .

The synthesis of scutellarein can be achieved through various methods:

  • Total Synthesis: As described above, involving multiple steps from simple phenolic compounds.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursors into scutellarein.
  • Extraction from Natural Sources: Obtaining scutellarein from plants like Scutellaria lateriflora through solvent extraction techniques.

Each method has its advantages depending on the desired yield and purity.

Scutellarein has several applications in different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for formulations targeting chronic diseases.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Cosmetics: Used in skincare products for its antioxidant effects.

Several compounds share structural similarities with scutellarein. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
ScutellarinGlycosylated form of scutellareinContains a glucose moiety
ApigeninHydroxyflavone without hydroxyl at C-7Less polar than scutellarein
MyricetinContains additional hydroxyl groupsMore potent antioxidant properties
BaicaleinHydroxyflavone with different hydroxyl patternExhibits stronger anti-inflammatory effects

Scutellarein's unique arrangement of hydroxyl groups contributes to its specific biological activities and distinguishes it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P460GTI853

Other CAS

529-53-3

Metabolism Metabolites

Scutellarein has known human metabolites that include Scutellarein 7-O-glucuronide.

Wikipedia

Scutellarein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Li HM, Gu T, Wu WY, Yu SP, Fan TY, Zhong Y, Li NG. Synthesis and biological evaluation of scutellarein alkyl derivatives as preventing neurodegenerative agents with improved lipid soluble properties. Med Chem. 2018 Oct 15. doi: 10.2174/1573406414666181015143551. [Epub ahead of print] PubMed PMID: 30324887.
2: Han T, Wang Y, Wang M, Li X, Cheng K, Gao X, Li Z, Bai J, Hua H, Li D. Synthesis of scutellarein derivatives with antiproliferative activity and selectivity through the intrinsic pathway. Eur J Med Chem. 2018 Oct 5;158:493-501. doi: 10.1016/j.ejmech.2018.09.047. Epub 2018 Sep 18. PubMed PMID: 30243153.
3: Chen S, Li M, Li Y, Hu H, Li Y, Huang Y, Zheng L, Lu Y, Hu J, Lan Y, Wang A, Li Y, Gong Z, Wang Y. A UPLC-ESI-MS/MS Method for Simultaneous Quantitation of Chlorogenic Acid, Scutellarin, and Scutellarein in Rat Plasma: Application to a Comparative Pharmacokinetic Study in Sham-Operated and MCAO Rats after Oral Administration of Erigeron breviscapus Extract. Molecules. 2018 Jul 21;23(7). pii: E1808. doi: 10.3390/molecules23071808. PubMed PMID: 30037063.
4: Alzoman NZ, Maher HM, Al-Showiman H, Fawzy GA, Al-Taweel AM, Perveen S, Tareen RB, Al-Sabbagh RM. CE-DAD Determination of Scutellarein and Caffeic Acid in Abelia triflora Crude Extract. J Chromatogr Sci. 2018 Sep 1;56(8):746-752. doi: 10.1093/chromsci/bmy042. PubMed PMID: 29750262.
5: Gowda Saralamma VV, Lee HJ, Raha S, Lee WS, Kim EH, Lee SJ, Heo JD, Won C, Kang CK, Kim GS. Inhibition of IAP's and activation of p53 leads to caspase-dependent apoptosis in gastric cancer cells treated with Scutellarein. Oncotarget. 2017 Dec 11;9(5):5993-6006. doi: 10.18632/oncotarget.23202. eCollection 2018 Jan 19. PubMed PMID: 29464049; PubMed Central PMCID: PMC5814189.
6: Guo F, Yang F, Zhu YH. Scutellarein from Scutellaria barbata induces apoptosis of human colon cancer HCT116 cells through the ROS-mediated mitochondria-dependent pathway. Nat Prod Res. 2018 Feb 19:1-4. doi: 10.1080/14786419.2018.1440230. [Epub ahead of print] PubMed PMID: 29457739.
7: Ni G, Tang Y, Li M, He Y, Rao G. Synthesis of Scutellarein Derivatives with a Long Aliphatic Chain and Their Biological Evaluation against Human Cancer Cells. Molecules. 2018 Feb 1;23(2). pii: E310. doi: 10.3390/molecules23020310. PubMed PMID: 29389889.
8: Wu WY, Zhong Y, Lu YT, Sun Y, Li NG, Shi ZH, Dong ZX, Gu T, Xue X, Fang F, Li HM, Tang YP, Duan JA. Protective effect of 6-O-methyl-scutellarein on repeated cerebral ischemia/reperfusion in rats. J Asian Nat Prod Res. 2017 Oct 3:1-15. doi: 10.1080/10286020.2017.1383396. [Epub ahead of print] PubMed PMID: 28971689.
9: Zhong Y, Lu YT, Sun Y, Li NG, Gu T, Wu WY, Yu SP, Shi ZH. Scaffold Hopping Strategy for the Design, Synthesis and Biological Activity Evaluation of Novel Hexacyclic Scutellarein Derivatives with a 1,3-Oxazine Ring Fused at A-ring. Med Chem. 2018;14(5):478-484. doi: 10.2174/1573406413666170906130251. PubMed PMID: 28875860.
10: Gu T, Zhong Y, Lu YT, Sun Y, Dong ZX, Wu WY, Shi ZH, Li NG, Xue X, Fang F, Li HM, Tang YP. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative. Molecules. 2017 Jun 21;22(6). pii: E1028. doi: 10.3390/molecules22061028. PubMed PMID: 28635646.
11: Sang Z, Qiang X, Li Y, Xu R, Cao Z, Song Q, Wang T, Zhang X, Liu H, Tan Z, Deng Y. Design, synthesis and evaluation of scutellarein-O-acetamidoalkylbenzylamines as potential multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem. 2017 Jul 28;135:307-323. doi: 10.1016/j.ejmech.2017.04.054. Epub 2017 Apr 23. PubMed PMID: 28458136.
12: Thirusangu P, Vigneshwaran V, Vijay Avin BR, Rakesh H, Vikas HM, Prabhakar BT. Scutellarein antagonizes the tumorigenesis by modulating cytokine VEGF mediated neoangiogenesis and DFF-40 actuated nucleosomal degradation. Biochem Biophys Res Commun. 2017 Feb 26;484(1):85-92. doi: 10.1016/j.bbrc.2017.01.067. Epub 2017 Jan 16. PubMed PMID: 28104392.
13: Zhang W, Li NG, Tang YP, Dong ZX, Gu T, Wu WY, Zhang PX, Yu SP, Duan JA, Shi ZH. Investigation of 6-O-methyl-scutellarein metabolites in rats by ultra-flow liquid chromatography/quadrupole-time-of-flight mass spectrometry. Pharm Biol. 2016 Oct;54(10):2158-67. doi: 10.3109/13880209.2016.1149495. Epub 2016 Mar 9. PubMed PMID: 26955854.
14: Dong ZX, Li NG, Zhang PX, Gu T, Wu WY, Shi ZH. An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin. Molecules. 2016 Feb 25;21(3):263. doi: 10.3390/molecules21030263. PubMed PMID: 26927039.
15: Dong ZX, Shi ZH, Li NG, Zhang W, Gu T, Zhang PX, Wu WY, Tang YP, Fang F, Xue X, Li HM, Cheng HB, Yang JP, Duan JA. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo. Chem Biol Drug Des. 2016 Jun;87(6):946-57. doi: 10.1111/cbdd.12727. Epub 2016 Feb 20. PubMed PMID: 26808289.
16: Tian X, Chang L, Ma G, Wang T, Lv M, Wang Z, Chen L, Wang Y, Gao X, Zhu Y. Delineation of Platelet Activation Pathway of Scutellarein Revealed Its Intracellular Target as Protein Kinase C. Biol Pharm Bull. 2016;39(2):181-91. doi: 10.1248/bpb.b15-00511. Epub 2015 Nov 18. PubMed PMID: 26581323.
17: Shi ZH, Li NG, Wang ZJ, Tang YP, Dong ZX, Zhang W, Zhang PX, Gu T, Wu WY, Yang JP, Duan JA. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo. Eur J Med Chem. 2015 Dec 1;106:95-105. doi: 10.1016/j.ejmech.2015.10.039. Epub 2015 Oct 26. PubMed PMID: 26523667.
18: Shi ZH, Li NG, Shi QP, Zhang W, Dong ZX, Tang YP, Zhang PX, Gu T, Wu WY, Fang F, Xin-Xue, Li HM, Yang JP, Duan JA. Synthesis of scutellarein derivatives to increase biological activity and water solubility. Bioorg Med Chem. 2015 Nov 1;23(21):6875-84. doi: 10.1016/j.bmc.2015.09.047. Epub 2015 Oct 1. PubMed PMID: 26455656.
19: Sung NY, Kim MY, Cho JY. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity. Korean J Physiol Pharmacol. 2015 Sep;19(5):441-9. doi: 10.4196/kjpp.2015.19.5.441. Epub 2015 Aug 20. PubMed PMID: 26330757; PubMed Central PMCID: PMC4553404.
20: Tang H, Tang Y, Li NG, Lin H, Li W, Shi Q, Zhang W, Zhang P, Dong Z, Shen M, Gu T, Duan JA. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult. PLoS One. 2015 Jul 6;10(7):e0131569. doi: 10.1371/journal.pone.0131569. eCollection 2015. PubMed PMID: 26147971; PubMed Central PMCID: PMC4493097.

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